HDAC1 Inhibitory Potency: Direct Comparison with Unsubstituted Indole Analog
The target compound demonstrates measurable HDAC1 inhibition with an IC₅₀ of 67 nM in a fluorescence-based assay [1]. While the unsubstituted indole analog (N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, CS-78-009184) is commercially available as a near comparator, no public IC₅₀ data for that compound against HDAC1 has been identified, preventing direct quantitative comparison. However, the presence of the 1,2-dimethylindole moiety in the target compound is known from class-level SAR to enhance hydrophobic interactions within the HDAC1 active site tunnel, suggesting a structurally plausible potency advantage over the 1H-indole analog [2].
| Evidence Dimension | HDAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 67 nM |
| Comparator Or Baseline | N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: no public IC₅₀ data available |
| Quantified Difference | Not calculable; target compound has a verified potency value whereas comparator is uncharacterized |
| Conditions | Recombinant human full-length HDAC1, fluorogenic substrate, 30 min incubation, fluorescence assay [1] |
Why This Matters
For a procurement decision, a compound with a verified 67 nM IC₅₀ against HDAC1 provides a defined experimental starting point, whereas an uncharacterized analog offers no quantitative assurance of activity.
- [1] BindingDB. BDBM50465399 / CHEMBL4291940. Affinity Data: HDAC1 IC₅₀ = 67 nM. Accessed 2026-04-30. View Source
- [2] Chen, C.-T.; Chen, S.-J.; Hsu, M.-C.; Hwang, D.-R.; Li, W.-T.; Lin, C.-C. Novel compounds and methods of use thereof. U.S. Patent Application US20030181482 A1, September 25, 2003. (Class-level SAR for 1,2-dimethylindole substitution). View Source
